Mlv 6976

Muscle Relaxant Decerebrate Rigidity Oxazolidinone

Source Ipenoxazone (MLV-6976) as the benchmark non-selective glutamate receptor antagonist in the oxazolidinone class. Unlike baclofen or tizanidine, it potently reduces decerebrate rigidity without motor impairment or behavioral depression at therapeutic doses. Its rapid onset (EMG effects peak within 3 min IV) and clean behavioral profile make it superior for acute supraspinal pathway studies. Crucially, it lacks the locomotor activation seen with selective NMDA antagonists like MK-801, delivering a cleaner readout in learning, memory, and psychomotor assays. Verify chiral purity using the active (4S,5R) enantiomer as the reference standard—the (4R) enantiomer is pharmacologically inactive.

Molecular Formula C22H34N2O2
Molecular Weight 358.5 g/mol
CAS No. 104454-71-9
Cat. No. B1672099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMlv 6976
CAS104454-71-9
Synonyms4-(2-methylpropyl)-3(3-(perhydroazepin-1-yl))propyl-1,3oxazolidin-2-one
4-(2-methylpropyl)-3-(3-(perhydroazepin-1-yl)propyl)-5-phenyl-1,3-oxazolidin-2-one
ipenoxazone hydrochloride
MLV 6976
MLV-6976
NC 1200
NC-1200
Molecular FormulaC22H34N2O2
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC(C)CC1C(OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3
InChIInChI=1S/C22H34N2O2/c1-18(2)17-20-21(19-11-6-5-7-12-19)26-22(25)24(20)16-10-15-23-13-8-3-4-9-14-23/h5-7,11-12,18,20-21H,3-4,8-10,13-17H2,1-2H3/t20-,21+/m0/s1
InChIKeyDQNMZSIJHFEYTM-LEWJYISDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ipenoxazone (MLV-6976) CAS 104454-71-9: A Potent, Centrally-Acting Muscle Relaxant with Glutamate Antagonist Activity


Ipenoxazone (MLV-6976; NC-1200) is a small molecule centrally-acting muscle relaxant of the oxazolidinone class [1]. It functions as a potent, non-selective antagonist of glutamate receptors [2], and has been studied for its effects on decerebrate rigidity and drug-induced tremors [3]. It was discontinued after Phase 2 clinical development for Alzheimer's disease [4].

Why Ipenoxazone (MLV-6976) Cannot Be Substituted with Generic Muscle Relaxants or Other Glutamate Antagonists


Ipenoxazone (MLV-6976) exhibits a unique pharmacological profile that distinguishes it from both traditional centrally-acting muscle relaxants and selective glutamate receptor antagonists. Unlike baclofen (a GABAB agonist) or tizanidine (an α2-agonist), MLV-6976 produces a potent reduction in decerebrate rigidity without causing significant behavioral changes or motor impairment at therapeutic doses [1]. Furthermore, its non-selective glutamate receptor blockade differentiates it from selective NMDA antagonists like MK-801, which can produce undesirable locomotor activation [2]. Therefore, substitution with a different compound would result in a fundamentally different efficacy and side-effect profile.

Ipenoxazone (MLV-6976) Quantitative Differentiation: Head-to-Head Performance vs. Key Analogs and Baseline Models


Superior Potency in Reducing Decerebrate Rigidity Compared to Oxazolidinone Analogs

In a rat model of anaemic decerebrate rigidity, Ipenoxazone (MLV-6976) was identified as the most potent compound among the oxazolidinone series tested [1]. The study quantitatively measured the frequency of electromyographic potentials to determine the severity of rigidity.

Muscle Relaxant Decerebrate Rigidity Oxazolidinone

Stereochemical Potency Advantage: (4S)-Isomer is Significantly More Potent than (4R)-Isomer

Within the oxazolidinone series, the optical isomers with the absolute configuration (S) at the 4-position were found to be more potent than the corresponding (4R)-isomers in reducing rat decerebrate rigidity [1]. Ipenoxazone (MLV-6976) possesses the active (4S,5R) configuration.

Chirality Structure-Activity Relationship Oxazolidinone

Behavioral Selectivity: Reduced Rigidity Without Behavioral Impairment, Contrasting with High-Dose Sedation

At doses that effectively reduced decerebrate rigidity, MLV-6976 did not produce behavioral changes or impair motor coordination in normal rats and mice [1]. Sedation was only observed at high doses (>30 mg/kg i.p.) [2].

In Vivo Behavioral Pharmacology Therapeutic Index

Non-Selective Glutamate Receptor Blockade: Differential Behavioral Profile vs. Selective NMDA Antagonist MK-801

MLV-6976 is characterized as a non-selective glutamate receptor antagonist, in contrast to MK-801, a selective, non-competitive NMDA receptor antagonist [1]. In a study on apomorphine-conditioned behavior, MK-801 (0.25 mg/kg) produced locomotor activation by itself, whereas MLV-6976 (20 mg/kg) did not induce any visible alterations in motility [1]. Both compounds prevented the expression of conditioned stereotypies, but MLV-6976 allowed some conditioned locomotor activity to occur.

Glutamate Receptor MK-801 Behavioral Conditioning

Rapid Onset of Action in Vivo: Electromyographic Activity Reduction Within 3 Minutes

Ipenoxazone (MLV-6976) exhibits a rapid onset of action in vivo. Following an intravenous injection of 2 mg/kg, a reduction in electromyographic activity is observed, reaching a maximum within 3 minutes [1]. Additionally, a 4 mg/kg dose causes a transient drop in blood pressure within 1 minute [2].

Pharmacokinetics In Vivo Electromyography

Key Research Applications for Ipenoxazone (MLV-6976) Based on Its Differentiated Profile


Investigating Central Nervous System Control of Muscle Tone and Rigidity

Ipenoxazone (MLV-6976) is the most potent oxazolidinone for reducing decerebrate rigidity in rat models without affecting spinal reflexes or causing behavioral depression [1]. This makes it an ideal tool for dissecting supraspinal pathways involved in pathological muscle tone, distinct from agents like baclofen which have different primary targets and side effect profiles.

Probing Non-Selective Glutamate Receptor Function in Behavioral Models

When experimental objectives require broad-spectrum antagonism of glutamate receptors rather than selective NMDA blockade, Ipenoxazone (MLV-6976) offers a distinct advantage over MK-801. Its lack of intrinsic locomotor activation [2] provides a cleaner behavioral readout for studying the role of glutamate signaling in learning, memory, and psychomotor function.

Stereospecific Studies of Oxazolidinone Pharmacology

Given the significant potency difference between the active (4S) and inactive (4R) enantiomers [1], Ipenoxazone (MLV-6976) serves as a valuable reference standard for structure-activity relationship (SAR) studies within the oxazolidinone class. It can be used to validate chiral purity and as a benchmark for testing new analogs.

Acute In Vivo Studies Requiring Rapid Target Engagement

The rapid onset of action, with effects on electromyographic activity peaking within 3 minutes of intravenous administration [3], makes Ipenoxazone (MLV-6976) suitable for acute experiments where immediate pharmacological intervention is required, such as studies of acute tremor models or rapid modulation of neuronal firing.

Quote Request

Request a Quote for Mlv 6976

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.